molecular formula C11H12N2O2S B1598656 MTH-DL-Tyrosine CAS No. 886-26-0

MTH-DL-Tyrosine

Cat. No.: B1598656
CAS No.: 886-26-0
M. Wt: 236.29 g/mol
InChI Key: VYIBESPZQFAJRM-UHFFFAOYSA-N
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Description

MTH-DL-Tyrosine is a synthetic derivative of the amino acid tyrosine. It has gained significant attention in recent years due to its potential therapeutic and industrial applications. The compound is characterized by its empirical formula C11H12N2O2S and a molecular weight of 236.29 .

Mechanism of Action

Target of Action

MTH-DL-Tyrosine is a complex compound that interacts with several targets within the body. One of the primary targets of this compound is the enzyme tyrosine hydroxylase . This enzyme plays a crucial role in the synthesis of catecholamine neurotransmitters, including dopamine, epinephrine, and norepinephrine .

Mode of Action

This compound interacts with its targets, such as tyrosine hydroxylase, by inhibiting their activity . This inhibition can lead to a decrease in the production of catecholamine neurotransmitters, which can have significant effects on various physiological processes .

Biochemical Pathways

This compound affects several biochemical pathways. It primarily impacts the pathway of tyrosine catabolism . In this pathway, tyrosine is converted into fumaric acid, which can join the Krebs cycle and give glucose by neoglucogenesis . This process confers on the two amino acids a glucogenic character . On the other hand, it also leads to aceto-acetic acid, hence the ketogenic character of phenylalanine and tyrosine .

Pharmacokinetics

The molecular weight of this compound is 23629 , which may influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action are complex and depend on the specific context. For instance, the inhibition of tyrosine hydroxylase can lead to a decrease in the production of catecholamine neurotransmitters . This can have significant effects on various physiological processes, including mood regulation and the body’s response to stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature of this compound is recommended to be 2-8°C , suggesting that temperature can affect its stability Furthermore, the pH of the environment could potentially influence the ionization state of this compound, thereby affecting its absorption and distribution within the body

Safety and Hazards

MTH-DL-Tyrosine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn for protection . In case of accidental ingestion or contact, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

MTH-DL-Tyrosine is commonly used to synthesize polypeptides and proteins with specific biological activities . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .

Cellular Effects

It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tyrosine, a related compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Tyrosine, a related compound, has been shown to have effects that change over time in laboratory settings .

Dosage Effects in Animal Models

Tyrosine, a related compound, has been shown to have varying effects at different dosages in animal models .

Metabolic Pathways

This compound is likely involved in various metabolic pathways, interacting with enzymes and cofactors. Tyrosine, a related compound, is known to be involved in several metabolic pathways, including the synthesis of catecholamines, thyroid hormones, and melanin .

Transport and Distribution

Tyrosine, a related compound, is known to interact with various transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

Tyrosine, a related compound, is known to be localized in various subcellular compartments, with its activity and function influenced by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

MTH-DL-Tyrosine can be synthesized through various synthetic routes. One common method involves the reaction of tyrosine with methylthiohydantoin under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature and pressure to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques such as chromatography ensures that the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

MTH-DL-Tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed

Properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-3-methyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-13-10(15)9(12-11(13)16)6-7-2-4-8(14)5-3-7/h2-5,9,14H,6H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIBESPZQFAJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397148
Record name MTH-DL-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-26-0
Record name MTH-DL-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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